molecular formula C6H11Na2O9P B8002944 D-Galactose-1-phosphate disodium salt

D-Galactose-1-phosphate disodium salt

Cat. No.: B8002944
M. Wt: 304.10 g/mol
InChI Key: DCOZWBXYGZXXRX-IOMCPNLXSA-L
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Description

D-Galactose-1-phosphate disodium salt: is a chemical compound that plays a crucial role in the metabolism of galactose. It is an intermediate in the Leloir pathway, which is responsible for the conversion of galactose to glucose-1-phosphate. This compound is particularly significant in the study of metabolic disorders such as galactosemia, where its levels are often elevated .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Galactose-1-phosphate disodium salt can be synthesized enzymatically using lactose phosphorylase enzymes. These enzymes catalyze the conversion of lactose to D-galactose-1-phosphate . The reaction typically involves the use of permeabilized Escherichia coli cells, which allow the diffusion of substrates and products across the cell membrane .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of lactose as a starting material. The reaction is carried out in large bioreactors, and the product is purified using techniques such as anion-exchange chromatography and ethanol precipitation .

Chemical Reactions Analysis

Types of Reactions: D-Galactose-1-phosphate disodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: D-Galactose-1-phosphate disodium salt is unique due to its specific role in the metabolism of galactose and its involvement in the Leloir pathway. Its study is particularly important in understanding and treating metabolic disorders such as galactosemia .

Properties

IUPAC Name

disodium;[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3+,4+,5-,6?;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOZWBXYGZXXRX-IOMCPNLXSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Na2O9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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